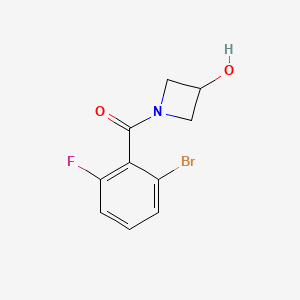
(2-Bromo-6-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a hydroxyazetidine moiety via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Azetidine Formation: The brominated and fluorinated phenyl compound is then reacted with an azetidine precursor under basic conditions to form the azetidine ring.
Methanone Linkage Formation: Finally, the hydroxy group of the azetidine is reacted with a methanone precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-6-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-6-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
- (2-Fluoro-6-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
- (2-Bromo-6-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Uniqueness
(2-Bromo-6-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various fields.
Propiedades
IUPAC Name |
(2-bromo-6-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-7-2-1-3-8(12)9(7)10(15)13-4-6(14)5-13/h1-3,6,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFHTUUDFJVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Br)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6647940.png)
![N-[(3-methyltriazol-4-yl)methyl]-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B6647949.png)
![3-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B6647964.png)
![1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B6647967.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B6647974.png)
![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methylpyridin-2-one](/img/structure/B6647987.png)
![3-(1H-indol-3-yl)-N-[2-(2-methylprop-2-enoxy)ethyl]propanamide](/img/structure/B6647997.png)
![2-bromo-6-fluoro-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B6647999.png)
![3-[(2,6-Dimethylphenyl)methylamino]butanenitrile](/img/structure/B6648000.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfinylbutan-1-amine](/img/structure/B6648003.png)
![5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6648011.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]thian-4-amine](/img/structure/B6648026.png)
![2-[2-(5-Bromothiophen-2-yl)propanoylamino]acetic acid](/img/structure/B6648033.png)
![4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B6648041.png)
